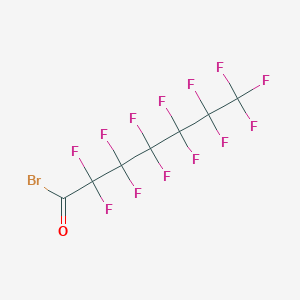

Tridecafluoroheptanoyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tridecafluoroheptanoyl bromide and related compounds involves the reaction of hexa-alkylphosphorus triamides with trifluoromethyl bromide, leading to the formation of trifluoromethyltris(dialkylamino)phosphonium bromides. These compounds have been utilized for the trifluoromethylation of various substrates, showcasing the versatility and reactivity of trifluoromethyl-containing compounds (Chernega et al., 1995).

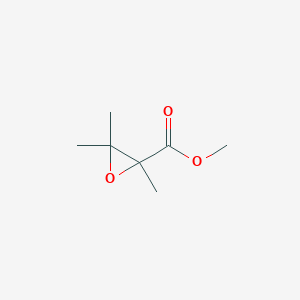

Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds, such as tridecafluoroheptanoyl bromide, has been extensively studied using techniques like X-ray crystallography. These studies reveal a distorted tetrahedral bond configuration around the phosphorus atom, with a rather long C-P bond, indicative of the unique structural aspects imparted by the trifluoromethyl group (Chernega et al., 1995).

Chemical Reactions and Properties

Tridecafluoroheptanoyl bromide undergoes various chemical reactions, including perfluoroalkylation of aromatic compounds, which occurs under specific conditions facilitated by sulfur dioxide radical anion precursors. This method allows for the regioselective perfluoroalkylation of electron-rich aromatic compounds, demonstrating the compound's utility in synthetic organic chemistry (Tordeux, Langlois, & Wakselman, 1990).

科学的研究の応用

Reactivity and Synthetic Applications

- Synthesis of Alkyltrifluoromethyls : Bromine trifluoride, related to Tridecafluoroheptanoyl bromide, has been utilized to generate new types of reactions and compounds, specifically in the conversion of alkyl bromides to RCHBrCF3 compounds. This demonstrates the potential of halogenated bromides in facilitating the introduction of fluorinated groups into organic molecules (Hagooly, Ben-David, & Rozen, 2002).

- Selective Reactions in Organic Chemistry : Bromine trifluoride's role in substituting carbon-halogen bonds with carbon-fluorine bonds highlights the versatility of halogenated reagents in organic synthesis, potentially extending to the applications of Tridecafluoroheptanoyl bromide in creating fluorinated organic compounds (Rozen, 2010).

Environmental and Analytical Studies

- Groundwater Recharge Evaluation : Bromide tracers, including compounds similar to Tridecafluoroheptanoyl bromide, have been used to determine groundwater recharge rates, indicating its utility in environmental analysis and hydrological studies (Wang et al., 2008).

Novel Reactions and Mechanistic Insights

- Underutilized Reagents in Organic Chemistry : Bromine trifluoride, akin to Tridecafluoroheptanoyl bromide, has shown promise in generating new types of reactions, indicating the potential for discovering innovative applications of Tridecafluoroheptanoyl bromide in synthesizing fluorinated esters and ethers (Rozen, Rechavi, & Hagooly, 2001).

Electrochemical Studies

- Electro-oxidation of Bromide : Studies on the electro-oxidation of bromide ions offer insights into the electrochemical properties that could be relevant for understanding the behavior of Tridecafluoroheptanoyl bromide under various conditions, suggesting its application in developing electrochemical sensors or processes (Allen et al., 2005).

Environmental Impact and Treatment Technologies

- Bromide's Role in Disinfection By-products Formation : Understanding how bromide ions influence the formation of disinfection by-products in water treatment processes can inform the environmental impact of bromide-containing compounds like Tridecafluoroheptanoyl bromide and strategies for mitigating their effects (Chang, Lin, & Chiang, 2001).

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF13O/c8-1(22)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMDGCKMRBEXNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF13O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379827 |

Source

|

| Record name | tridecafluoroheptanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tridecafluoroheptanoyl bromide | |

CAS RN |

159623-34-4 |

Source

|

| Record name | tridecafluoroheptanoyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-4,5-dimethoxy-N,N-dimethylaniline](/img/structure/B60998.png)

![1-Methoxypyrido[3,4-d]pyridazine](/img/structure/B61005.png)

![2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B61008.png)